4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid
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Overview
Description
[1,1’3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terphenyl backbone with multiple carboxylic acid and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
Introduction of Carboxylic Acid Groups: Carboxylation reactions using carbon dioxide and appropriate catalysts can introduce carboxylic acid groups at specific positions.
Hydroxylation: Hydroxyl groups can be introduced through selective oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials, such as organic semiconductors.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids due to its multiple functional groups.
Medicine:
Drug Development:
Industry:
Polymer Production: Used as a monomer or additive in the production of high-performance polymers.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, influencing their structure and function. The hydroxyl group can participate in redox reactions, altering the oxidative state of biological molecules.
Comparison with Similar Compounds
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: Lacks the additional carboxyphenyl and hydroxy groups.
[1,1’3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-methylphenyl)-2’-hydroxy-: Similar structure but with a methyl group instead of a carboxyphenyl group.
Uniqueness: The presence of both carboxyphenyl and hydroxy groups in [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- provides unique reactivity and binding properties, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O7/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14,28H,(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQRCNXHQVRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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